molecular formula C11H14 B11717269 1-Cyclopropyl-3,5-dimethylbenzene

1-Cyclopropyl-3,5-dimethylbenzene

Cat. No.: B11717269
M. Wt: 146.23 g/mol
InChI Key: UYFYAJKIMSOMRX-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3,5-dimethylbenzene is an aromatic hydrocarbon with a benzene ring substituted by a cyclopropyl group and two methyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-3,5-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the alkylation of 3,5-dimethylbenzene with cyclopropyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, temperature control, and purification techniques such as distillation or crystallization are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-3,5-dimethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens with Lewis acid catalysts for halogenation.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Cyclohexane derivatives.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

1-Cyclopropyl-3,5-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3,5-dimethylbenzene in chemical reactions involves the interaction of its aromatic ring with electrophiles or nucleophiles. The cyclopropyl group can influence the reactivity of the benzene ring by stabilizing or destabilizing intermediates formed during reactions. The methyl groups at the 3 and 5 positions can also affect the electron density of the ring, altering its reactivity .

Comparison with Similar Compounds

  • 1-Cyclopropyl-2,4-dimethylbenzene
  • 1-Cyclopropyl-3,4-dimethylbenzene
  • 1-Cyclopropyl-2,5-dimethylbenzene

Comparison: 1-Cyclopropyl-3,5-dimethylbenzene is unique due to the specific positioning of the cyclopropyl and methyl groups, which can significantly influence its chemical properties and reactivity. Compared to other similar compounds, it may exhibit different reactivity patterns in electrophilic aromatic substitution reactions and other chemical processes .

Properties

Molecular Formula

C11H14

Molecular Weight

146.23 g/mol

IUPAC Name

1-cyclopropyl-3,5-dimethylbenzene

InChI

InChI=1S/C11H14/c1-8-5-9(2)7-11(6-8)10-3-4-10/h5-7,10H,3-4H2,1-2H3

InChI Key

UYFYAJKIMSOMRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2CC2)C

Origin of Product

United States

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